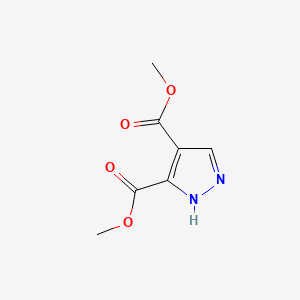

dimethyl 1H-pyrazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1H-pyrazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPCNHQXWVYNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296268 | |

| Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33090-46-9 | |

| Record name | 33090-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl 1H-pyrazole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1H-pyrazole-4,5-dicarboxylate typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-4,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrazole-4,5-dicarboxylic acid.

Reduction: Pyrazole-4,5-dimethanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2.1. Synthesis of Complex Molecules

Dimethyl 1H-pyrazole-4,5-dicarboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various reactions, including cyclization and alkylation, to form derivatives with enhanced biological activities.

Table 1: Common Synthetic Routes

| Reaction Type | Reactants | Products |

|---|---|---|

| Cyclization | This compound + amines | Substituted pyrazoles |

| Alkylation | This compound + alkyl halides | Alkylated pyrazole derivatives |

2.2. Enzyme Inhibition Studies

Research has shown that this compound exhibits significant enzyme inhibition properties. It has been investigated for its potential to inhibit specific enzymes involved in various biological pathways, making it a candidate for drug development targeting diseases such as cancer and inflammation .

Case Study: Enzyme Inhibition

- Target Enzyme : Cyclooxygenase (COX)

- Mechanism : Binding to the active site of COX, leading to reduced prostaglandin synthesis.

- Outcome : Demonstrated anti-inflammatory effects in vitro.

3.1. Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug development. Its derivatives have shown promise in treating various conditions including:

Table 2: Potential Therapeutic Applications

| Disease Category | Compound Activity | References |

|---|---|---|

| Inflammation | COX inhibition | |

| Cancer | Apoptotic pathway modulation | |

| Infection | Antimicrobial activity |

Agricultural Applications

This compound also finds applications in agriculture as a potential herbicide and fungicide. Its ability to inhibit specific biochemical pathways in plants makes it suitable for developing agrochemicals that enhance crop protection against pests and diseases .

Case Study: Agricultural Efficacy

- Application : Tested as a fungicide against Fusarium spp.

- Results : Showed significant reduction in fungal growth at low concentrations.

Mechanism of Action

The mechanism of action of dimethyl 1H-pyrazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylpyrazole: A structurally similar compound with different functional groups.

Pyrazole-4,5-dicarboxylic acid: The oxidized form of dimethyl 1H-pyrazole-4,5-dicarboxylate.

Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system.

Uniqueness

This compound is unique due to its dual ester functional groups, which provide versatility in chemical modifications.

Biological Activity

Dimethyl 1H-pyrazole-4,5-dicarboxylate (DMPC) is a compound that belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMPC, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. Its structure features a pyrazole ring with two carboxylate ester groups at positions 4 and 5, which are responsible for its reactivity and biological activity.

Target Enzymes and Pathways

DMPC exhibits a range of biological activities, primarily through its interaction with various enzymes. The compound has been reported to inhibit specific enzymes involved in inflammatory processes and microbial growth. The inhibition mechanism often involves binding to the active sites of these enzymes, thereby blocking their activity and disrupting biochemical pathways essential for cell survival and proliferation .

Biochemical Pathways

Pyrazole derivatives, including DMPC, are known to participate in multiple biochemical pathways. They can modulate signaling cascades related to inflammation and cancer progression. For instance, studies have shown that DMPC can affect the expression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anti-inflammatory Activity

Recent research indicates that DMPC possesses significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

DMPC has demonstrated antimicrobial activity against various pathogens. In laboratory studies, it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect makes DMPC a candidate for further development as an antimicrobial agent.

Anticancer Potential

The antiproliferative effects of DMPC have been investigated in several cancer cell lines. Research indicates that DMPC can induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. This property positions DMPC as a potential lead compound for anticancer drug development .

Pharmacokinetics

The pharmacokinetic profile of DMPC suggests favorable absorption and distribution characteristics based on theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies conducted on structurally similar compounds. However, specific empirical data on the pharmacokinetics of DMPC remains limited.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DMPC:

- Anti-inflammatory Study : A study demonstrated that DMPC significantly reduced inflammation markers in a rat model of arthritis, indicating its therapeutic potential for inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays showed that DMPC inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antibiotic agent.

- Cancer Cell Line Research : In a study involving human breast cancer cells (MCF-7), DMPC was found to decrease cell viability significantly while increasing apoptosis rates compared to controls .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.